molecular formula C17H16N2OS B4409925 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone

3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone

Cat. No. B4409925
M. Wt: 296.4 g/mol
InChI Key: LUDANGYPDKLQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone is a quinazoline derivative that has gained significant attention in scientific research due to its diverse pharmacological activities. This compound has been shown to possess anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that its anticancer activity is mediated through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It also induces apoptosis by activating caspase-3 and caspase-9. Its antiviral activity is thought to be due to its ability to inhibit viral DNA replication, while its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes. It has been reported to reduce the expression of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. It also inhibits the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Additionally, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone in lab experiments is its diverse pharmacological activities, which make it a versatile compound for drug development. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties before it can be used in clinical settings.

Future Directions

There are several future directions for research on 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone. One area of interest is its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are needed to determine its efficacy and safety in this application. Additionally, its antiviral and antibacterial properties make it a promising candidate for drug development in these areas. Further research is needed to identify its molecular targets and optimize its pharmacological properties for clinical use.

Scientific Research Applications

3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone has been extensively studied for its pharmacological properties. It has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also exhibits antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, it has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

3-[2-(4-methylphenyl)sulfanylethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-13-6-8-14(9-7-13)21-11-10-19-12-18-16-5-3-2-4-15(16)17(19)20/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDANGYPDKLQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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